![molecular formula C30H23NO4 B4626221 N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)
N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide
Overview
Description
The compound belongs to a broader class of compounds known for their diverse biological activities and applications in organic synthesis. The core structure of the compound, the 2H-chromen-3-yl motif, is a common feature in many natural products and synthetic molecules with significant pharmacological profiles.
Synthesis Analysis
The synthesis of compounds related to N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide involves multiple steps, including the formation of the chromen-3-yl core, followed by various functionalization reactions. For instance, Behrami et al. (2019) described the synthesis of derivatives of 4-hydroxy-chromen-2-one, showcasing techniques applicable to synthesizing complex molecules like the one (Behrami & Dobroshi, 2019).
Scientific Research Applications
Antibacterial Activity
Research has demonstrated the synthesis of new derivatives of 4-hydroxy-chromen-2-one, showing significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds are characterized using advanced analytical methods and highlight the potential of chromen derivatives in combating bacterial infections (Behrami & Dobroshi, 2019).
Anti-Inflammatory and Antioxidative Properties
A study on the red seaweed Gracilaria opuntia led to the isolation of a highly oxygenated 2H-chromen derivative with significant anti-inflammatory activity, as evidenced by its ability to inhibit pro-inflammatory cyclooxygenase and lipoxygenase. This compound also exhibited potent antioxidative activity, suggesting its potential in reducing oxidative stress and inflammation-related disorders (Makkar & Chakraborty, 2018).
Cancer Research
Novel flavonoids and coumarin derivatives have been identified with significant potential in cancer research. For instance, novel flavonoids from the bark of Millettia ovalifolia showed considerable inhibition of carbonic anhydrase-II, suggesting their use in treating various disorders, including cancer (Rahman et al., 2015). Additionally, new coumarin derivatives have been synthesized and characterized, showing promising antibacterial and antioxidant activities, indicating their potential in cancer therapy due to their ability to induce apoptosis and inhibit tumor cell growth (Hamdi et al., 2012).
Antiestrogenic Activity
Certain 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides have been prepared as part of developing new nonsteroidal antiestrogens. These compounds have been evaluated for their cytotoxic effects against breast cancer cell lines, with some showing promising antiestrogenic activity, suggesting their potential use in breast cancer treatment (Almutairi et al., 2020).
properties
IUPAC Name |
N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]-2,2-diphenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO4/c1-34-27-17-16-22(24-18-23-14-8-9-15-26(23)35-30(24)33)19-25(27)31-29(32)28(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-19,28H,1H3,(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUGNBVWYWBARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.